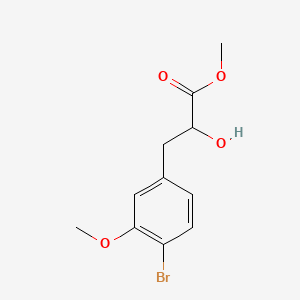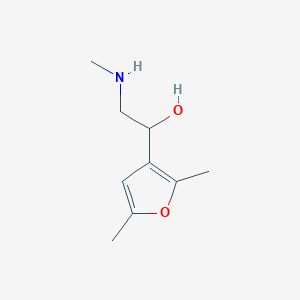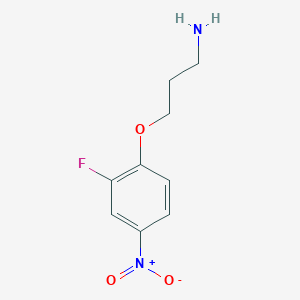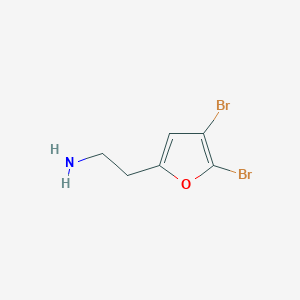
tert-Butyl ((1-(hydroxymethyl)cyclopent-3-en-1-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((1-(hydroxymethyl)cyclopent-3-en-1-yl)methyl)carbamate: is an organic compound with a complex structure that includes a tert-butyl group, a hydroxymethyl group, and a cyclopentene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1-(hydroxymethyl)cyclopent-3-en-1-yl)methyl)carbamate typically involves multiple steps. One common method starts with the preparation of the cyclopentene ring, followed by the introduction of the hydroxymethyl group and the tert-butyl carbamate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-Butyl ((1-(hydroxymethyl)cyclopent-3-en-1-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the mechanisms of biological processes.
Medicine: In medicine, this compound may have potential as a pharmaceutical intermediate. Its ability to undergo various chemical transformations makes it a versatile compound for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of tert-Butyl ((1-(hydroxymethyl)cyclopent-3-en-1-yl)methyl)carbamate involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the tert-butyl group provides steric hindrance that can influence the compound’s reactivity. The cyclopentene ring adds rigidity to the structure, affecting its overall behavior in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
- tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate
- tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate
Comparison: Compared to similar compounds, tert-Butyl ((1-(hydroxymethyl)cyclopent-3-en-1-yl)methyl)carbamate is unique due to the presence of the cyclopentene ring. This structural feature imparts distinct chemical and physical properties, making it more suitable for certain applications. For example, the cyclopentene ring can provide additional rigidity and stability, which may be advantageous in specific chemical reactions and industrial processes.
Eigenschaften
Molekularformel |
C12H21NO3 |
|---|---|
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
tert-butyl N-[[1-(hydroxymethyl)cyclopent-3-en-1-yl]methyl]carbamate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-12(9-14)6-4-5-7-12/h4-5,14H,6-9H2,1-3H3,(H,13,15) |
InChI-Schlüssel |
NZWZDLFRFSESII-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1(CC=CC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




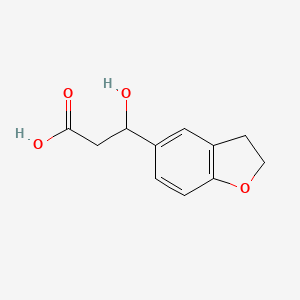
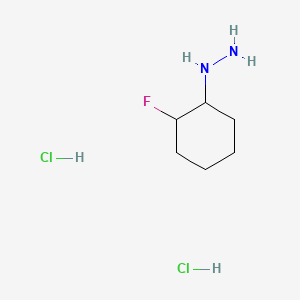
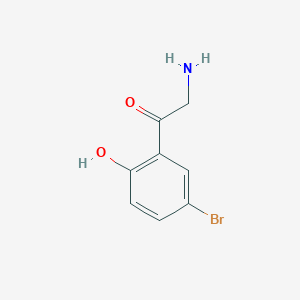
![1-chloro-2-methoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B13590630.png)


